2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A notable application of this compound lies in its synthesis and characterization within the broader category of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. For instance, Bhat et al. (2018) described the synthesis of enaminones, which were then used to obtain dihydropyrimidinone derivatives through a reaction with urea and different substituted benzaldehydes. This process showcases a method for producing compounds with potential biological activity, highlighting the versatility of piperazine/morpholine derivatives in synthetic chemistry (Bhat et al., 2018).
Antiviral Applications
Selvakumar et al. (2018) synthesized and characterized 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives. These compounds were screened for antiviral activity against an avian paramyxo virus, with one of the sulfonamide derivatives showing significantly higher antiviral activity than the commercial drug Ribavirin, pointing to the compound's potential as an antiviral agent (Selvakumar et al., 2018).
Protein Kinase Inhibition for Cancer Therapy
An integrated flow and microwave approach was utilized by Russell et al. (2015) to prepare protein kinase inhibitors, showcasing the compound's application in developing treatments for diseases with deregulated protein kinase activity. This methodology emphasizes the compound's role in medicinal chemistry, particularly in creating more efficient synthesis routes for potentially therapeutic agents (Russell et al., 2015).
Luminescent Properties and Photo-induced Electron Transfer
Research by Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. This study provides insight into the compound's utility in developing materials with specific optical properties, useful in sensors and other photonic applications (Gan et al., 2003).
Anticancer Activity
A series of derivatives based on the 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one structure were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Among them, certain compounds demonstrated promising activity, suggesting the compound's potential application in cancer therapy (Mallesha et al., 2012).
properties
IUPAC Name |
2,6-dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11-8-19(9-12(2)20-11)14-7-13(16-10-17-14)18-5-3-15-4-6-18/h7,10-12,15H,3-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOCAEVYYFOPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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